7-methoxy-5-oxo-N-(2-(trifluoromethoxy)benzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide
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Overview
Description
7-methoxy-5-oxo-N-(2-(trifluoromethoxy)benzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a methoxy group, a trifluoromethoxybenzyl group, and an indolizine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-5-oxo-N-(2-(trifluoromethoxy)benzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multiple steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as a pyrrole derivative and an aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Trifluoromethoxybenzyl Group: This step involves the reaction of the indolizine core with a trifluoromethoxybenzyl halide under basic conditions.
Formation of the Carboxamide: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents such as carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indolizine core.
Reduction: Reduction reactions may target the carbonyl group in the indolizine core.
Substitution: The trifluoromethoxybenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases or nucleophiles.
Major Products
Oxidation: Products may include oxidized derivatives of the methoxy group or the indolizine core.
Reduction: Reduced forms of the carbonyl group, potentially leading to alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery due to its structural complexity.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-5-oxo-N-(2-(trifluoromethoxy)benzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethoxybenzyl group may enhance binding affinity, while the indolizine core could facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-5-oxo-N-(2-methoxybenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide
- 7-methoxy-5-oxo-N-(2-chlorobenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide
Uniqueness
Compared to similar compounds, 7-methoxy-5-oxo-N-(2-(trifluoromethoxy)benzyl)-1,2,3,5-tetrahydroindoliz
Properties
IUPAC Name |
7-methoxy-5-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2,3-dihydro-1H-indolizine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c1-26-14-9-15(24)23-8-4-6-12(23)16(14)17(25)22-10-11-5-2-3-7-13(11)27-18(19,20)21/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEYJZROVDCVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NCC3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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